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Compound of Interest

Compound Name:
4-[(1R)-1-Hydroxyethyl]-2-

nitrophenol

CAS No.: 1932416-35-7

Cat. No.: B2760003

Get Quote

Executive Summary
In the landscape of modern drug development, enantiopure intermediates are the cornerstone

of targeted pharmacotherapy. The compound 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol (CAS:

1932416-35-7) serves as a highly specialized chiral building block. Primarily utilized in the

synthesis of advanced adrenergic agonists and targeted kinase inhibitors, this molecule

provides the critical (1R)-stereocenter required for optimal hydrogen-bonding interactions within

biological target receptors. This whitepaper details the physicochemical profiling, mechanistic

synthesis, and self-validating protocols required to handle and process this intermediate with

uncompromising scientific integrity.

Physicochemical Profiling & Structural Significance
The structural architecture of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol features a phenolic core,

an ortho-nitro electron-withdrawing group, and a para-substituted chiral hydroxyethyl moiety.

This specific arrangement allows for orthogonal reactivity during downstream API assembly.
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Quantitative Data Summary
Property Value Source Verification

Chemical Name
4-[(1R)-1-Hydroxyethyl]-2-

nitrophenol

CAS Registry Number 1932416-35-7 ,[1]

Molecular Weight 183.16 g/mol

Molecular Formula C8H9NO4 ,[2]

Stereochemistry (1R)-enantiomer
Derived via Asymmetric

Synthesis

Physical Form Solid / Powder

Mechanistic Causality in Chiral Synthesis
To achieve the required (1R) configuration, the precursor 4-acetyl-2-nitrophenol must undergo

highly controlled reduction. Traditional non-selective reductions yield a racemic mixture,

necessitating low-yield chiral resolution. Instead, we employ Asymmetric Transfer

Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst.

The Causality of Catalyst Selection: The Ru(II)-TsDPEN catalyst is explicitly chosen over

standard Pd/C or NaBH4 systems because it is strictly chemoselective. Standard

hydrogenation would indiscriminately reduce the highly reactive ortho-nitro group into an

amine, triggering premature polymerization or unwanted side reactions. The Ru-based ATH

system exclusively targets the ketone. Furthermore, the steric bulk of the (S,S)-ligand on the

ruthenium center forms a rigid transition state, forcing the hydride (donated by formic acid) to

attack exclusively from the Re-face of the carbonyl, yielding the (1R)-alcohol with >98%

enantiomeric excess (ee).
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Caption: Workflow for the asymmetric synthesis and self-validating QC of the (1R) chiral

intermediate.

Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate hard

"stop-go" checkpoints ensuring that downstream failures are preemptively eliminated.
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Protocol 1: Chemoselective Asymmetric Transfer
Hydrogenation (ATH)

Step 1: Substrate Preparation. Dissolve 10.0 g of 4-acetyl-2-nitrophenol in 100 mL of

anhydrous dichloromethane.

Causality: Anhydrous conditions are mandatory. Trace water molecules will competitively

coordinate with the Ru(II) metal center, displacing the chiral ligand and drastically

depressing the enantioselectivity of the reduction.

Step 2: Catalyst Activation. Add 0.5 mol% of RuCl, followed by an azeotropic mixture of

formic acid and triethylamine (5:2 molar ratio). Stir at 30°C.

Causality: The formic acid/triethylamine azeotrope serves as a controlled hydride source.

The 5:2 ratio buffers the reaction pH, preventing the degradation of the nitro group while

ensuring continuous hydride turnover.

Step 3: Self-Validating QC Checkpoint. After 12 hours, withdraw a 50 µL aliquot. Quench with

100 µL of deionized water, extract with ethyl acetate, and analyze via Thin Layer

Chromatography (TLC) (Hexanes:EtOAc 7:3).

Validation Logic: Proceed to Step 4 ONLY IF the starting material spot (Rf ~0.55) is

completely absent under UV light (254 nm). If residual starting material is detected, the

catalytic cycle has stalled; add an additional 0.1 mol% of catalyst and stir for 2 hours

before re-evaluating.

Step 4: Isolation. Wash the organic phase with saturated aqueous NaHCO3 (3 x 50 mL) to

neutralize residual formic acid, dry over anhydrous Na2SO4, and concentrate under reduced

pressure to yield the solid product.

Protocol 2: Chiral HPLC Validation
Step 1: Sample Preparation. Dissolve 5.0 mg of the isolated product in 5.0 mL of HPLC-

grade Isopropanol:Hexane (1:9 v/v).

Step 2: Chromatographic Separation. Inject 10 µL onto a Chiralcel OD-H column (250 mm ×

4.6 mm, 5 µm). Run an isocratic elution using Hexane:Isopropanol (90:10) at 1.0 mL/min.
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Monitor UV absorbance at 254 nm.

Causality: The amylose-based stationary phase features chiral grooves. The (1R)-

enantiomer forms an optimal hydrogen-bonding network with the carbamate linkages of

the stationary phase, resulting in a longer retention time compared to the distomer (1S)-

enantiomer.

Step 3: Self-Validating QC Checkpoint. Integrate the area under the curve (AUC) for the (1S)

peak (approx. RT 11.5 min) and the (1R) peak (approx. RT 14.2 min).

Validation Logic: The batch is certified for downstream API synthesis ONLY IF the

calculated ee is ≥ 98.0%. If the ee is < 98.0%, the batch fails validation and must be

subjected to chiral recrystallization from hot toluene.

Downstream API Integration Pipeline
Once the enantiopurity of 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol is validated, it transitions

into the API assembly phase. The critical next step is the chemoselective reduction of the nitro

group to an amine, yielding 2-amino-4-[(1R)-1-hydroxyethyl]phenol.

Causality in Downstream Processing: This transformation is typically achieved via catalytic

hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm).

Mild conditions are strictly enforced to prevent the hydrogenolysis (cleavage) of the benzylic

hydroxyl group. Because the resulting aminophenol is highly susceptible to atmospheric

oxidation, it is immediately subjected to cyclization or coupling reactions (e.g., forming

benzoxazine derivatives) to lock the pharmacophore into its stable, final API architecture.
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Caption: Downstream processing pipeline from the (1R) chiral precursor to the final

enantiopure API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b2760003?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/en/amp/cas/1932416-35-7_2134015.html
https://www.bldpharm.com/products/1932416-35-7.html
https://www.benchchem.com/product/b2760003/docs#technical-whitepaper-4-1r-1-hydroxyethyl-2-nitrophenol-in-advanced-api-synthesis
https://www.benchchem.com/product/b2760003/docs#technical-whitepaper-4-1r-1-hydroxyethyl-2-nitrophenol-in-advanced-api-synthesis
https://www.benchchem.com/product/b2760003/docs#technical-whitepaper-4-1r-1-hydroxyethyl-2-nitrophenol-in-advanced-api-synthesis
https://www.benchchem.com/product/b2760003/docs#technical-whitepaper-4-1r-1-hydroxyethyl-2-nitrophenol-in-advanced-api-synthesis
https://www.benchchem.com/product/b2760003?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2760003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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